molecular formula C21H24ClN3O3 B4988073 2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-(4-chlorobenzyl)acetamide

2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-(4-chlorobenzyl)acetamide

Cat. No. B4988073
M. Wt: 401.9 g/mol
InChI Key: PPTPJPOARYHQMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-(4-chlorobenzyl)acetamide, also known as BRL-15572, is a selective antagonist of the dopamine D3 receptor. It was first synthesized in the early 2000s and has since been used in scientific research to study the role of the D3 receptor in various physiological and biochemical processes.

Mechanism of Action

2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-(4-chlorobenzyl)acetamide acts as a competitive antagonist of the dopamine D3 receptor, which is primarily expressed in the mesolimbic and mesocortical pathways of the brain. By blocking the binding of dopamine to this receptor, 2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-(4-chlorobenzyl)acetamide can modulate the release of dopamine and affect various physiological and biochemical processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-(4-chlorobenzyl)acetamide are primarily related to its ability to modulate the release of dopamine in the brain. This can lead to changes in mood, motivation, and reward-seeking behavior. 2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-(4-chlorobenzyl)acetamide has also been shown to affect other neurotransmitters, such as serotonin and glutamate, which may contribute to its therapeutic potential.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-(4-chlorobenzyl)acetamide in lab experiments is its selectivity for the dopamine D3 receptor, which allows for more precise manipulation of this receptor compared to non-selective dopamine antagonists. However, one limitation is that the effects of 2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-(4-chlorobenzyl)acetamide may be influenced by other factors, such as the levels of endogenous dopamine in the brain.

Future Directions

There are many potential future directions for research involving 2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-(4-chlorobenzyl)acetamide. One area of interest is the development of novel therapeutic agents that target the dopamine D3 receptor, based on the insights gained from studying the effects of 2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-(4-chlorobenzyl)acetamide. Another potential direction is the investigation of the role of the D3 receptor in various neurological and psychiatric disorders, such as depression and anxiety. Additionally, further research is needed to fully understand the biochemical and physiological effects of 2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-(4-chlorobenzyl)acetamide and how they relate to its therapeutic potential.

Synthesis Methods

The synthesis of 2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-(4-chlorobenzyl)acetamide involves several steps, including the reaction of 1,3-benzodioxole with piperazine, followed by the addition of 4-chlorobenzyl chloride and acetic anhydride. The final product is purified using column chromatography and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.

Scientific Research Applications

2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-(4-chlorobenzyl)acetamide has been used in a variety of scientific research applications, including the study of drug addiction, Parkinson's disease, and schizophrenia. It has been shown to modulate the release of dopamine in the brain and may have potential therapeutic applications in the treatment of these disorders.

properties

IUPAC Name

2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-[(4-chlorophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24ClN3O3/c22-18-4-1-16(2-5-18)12-23-21(26)14-25-9-7-24(8-10-25)13-17-3-6-19-20(11-17)28-15-27-19/h1-6,11H,7-10,12-15H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPTPJPOARYHQMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)CC(=O)NCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-(4-chlorobenzyl)acetamide

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